molecular formula C10H7F2NO B1459796 4,6-Difluoro-1-methyl-1H-indole-5-carbaldehyde CAS No. 1823324-74-8

4,6-Difluoro-1-methyl-1H-indole-5-carbaldehyde

Cat. No.: B1459796
CAS No.: 1823324-74-8
M. Wt: 195.16 g/mol
InChI Key: NEXOMCORLFUQOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of indole derivatives, such as 4,6-Difluoro-1-methyl-1H-indole-5-carbaldehyde, involves various methods. Some of these include Bartoli indole synthesis, Hemetsberger indole synthesis, Bischler indole synthesis, Julia indole synthesis, Larock indole synthesis, Nenitzescu indole synthesis, and Madelung indole synthesis .


Molecular Structure Analysis

The molecular structure of this compound consists of a 1H-indole ring substituted with two fluorine atoms at positions 4 and 6, a methyl group at position 1, and a carbaldehyde group at position 5 .

Scientific Research Applications

Green and Sustainable Synthetic Routes

One application involves green and sustainable nanocatalyzed synthetic routes for Knoevenagel condensation. The synthesis of Knoevenagel condensed products of indole-3-carbaldehydes demonstrates advantages in terms of excellent yields, short reaction times, high reaction rates, and environmental benefits, showcasing the utility of indole carbaldehydes in organic chemistry (Yogita Madan, 2020).

Synthesis of Diindolylmethanes and Indoloquinones

The acid-catalyzed electrophilic substitution reactions of activated indole-2-carboxylate derivatives lead to a variety of new indole carbaldehydes, further illustrating the versatility of indole derivatives in synthesizing complex organic molecules like symmetrical and unsymmetrical diindolylmethanes and indoloquinones (Murat Bingul et al., 2014; M. Alamgir et al., 2008).

Anti-Cancer Activity

The synthesis of 3-methyl-4-((1-methyl-1H-indol-3-yl) methylene)isoxazol-5(4H)-ones and their evaluation for anti-cancer activity highlights the potential medicinal applications of indole derivatives. These compounds were prepared via Knoevenagel condensation and showed promising in vitro anti-cancer activity in HepG2 cell lines, underscoring the role of indole derivatives in drug discovery (C. Reddy & G. G. Reddy, 2020).

Molecular Modeling and Antibacterial Activities

Research into the intermolecular interactions, Hirshfeld surface analysis, and thermal stability of indole derivatives, like the study of 5-((5-bromo-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione indole, provides insight into the structural and physical properties that underpin their potential applications in pharmaceuticals and materials science (A. Barakat et al., 2017).

Mechanism of Action

Indole derivatives are a significant group of heterocyclic compounds that have shown a wide range of biological activities . They are found in many important synthetic drug molecules and have been used in the treatment of various health conditions .

Biochemical Analysis

Biochemical Properties

4,6-Difluoro-1-methyl-1H-indole-5-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins often involves binding to specific active sites, leading to changes in protein conformation and function. These interactions are crucial for understanding the compound’s role in biochemical processes and its potential therapeutic applications .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to activate certain signaling pathways that lead to changes in gene expression, thereby affecting cellular functions such as proliferation, differentiation, and apoptosis. Additionally, it can alter cellular metabolism by inhibiting or activating key metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding often involves interactions with the active sites of enzymes, resulting in changes in enzyme activity. Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are critical for understanding the compound’s biochemical and therapeutic potential .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to changes in its biological activity. Long-term exposure to the compound can result in sustained changes in cellular function, highlighting the importance of understanding its temporal effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, while at high doses, it can cause toxic or adverse effects. Threshold effects have been observed, where the compound’s biological activity changes significantly at certain dosage levels. Understanding these dosage effects is crucial for determining the compound’s safety and efficacy in therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, affecting metabolic flux and metabolite levels. The compound’s metabolism can lead to the formation of active or inactive metabolites, which can further influence its biological activity. Understanding the metabolic pathways of the compound is essential for predicting its pharmacokinetics and pharmacodynamics .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its accumulation in specific tissues. These interactions can affect the compound’s localization and concentration within different cellular compartments, influencing its overall biological effects .

Subcellular Localization

The subcellular localization of this compound is important for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interactions with other biomolecules and its overall biological activity. Understanding the subcellular localization of the compound is crucial for elucidating its mechanism of action and potential therapeutic applications .

Properties

IUPAC Name

4,6-difluoro-1-methylindole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F2NO/c1-13-3-2-6-9(13)4-8(11)7(5-14)10(6)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEXOMCORLFUQOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C(C(=C(C=C21)F)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,6-Difluoro-1-methyl-1H-indole-5-carbaldehyde
Reactant of Route 2
Reactant of Route 2
4,6-Difluoro-1-methyl-1H-indole-5-carbaldehyde
Reactant of Route 3
4,6-Difluoro-1-methyl-1H-indole-5-carbaldehyde
Reactant of Route 4
Reactant of Route 4
4,6-Difluoro-1-methyl-1H-indole-5-carbaldehyde
Reactant of Route 5
4,6-Difluoro-1-methyl-1H-indole-5-carbaldehyde
Reactant of Route 6
4,6-Difluoro-1-methyl-1H-indole-5-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.